N'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide N'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1021551
InChI: InChI=1S/C17H13BrN4O5/c1-9-6-7-10-14(15(9)18)16(17(24)19-10)21-20-13(23)8-27-12-5-3-2-4-11(12)22(25)26/h2-7H,8H2,1H3,(H,20,23)(H,19,21,24)
SMILES: CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br
Molecular Formula: C17H13BrN4O5
Molecular Weight: 433.2 g/mol

N'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide

CAS No.:

Cat. No.: VC1021551

Molecular Formula: C17H13BrN4O5

Molecular Weight: 433.2 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide -

Specification

Molecular Formula C17H13BrN4O5
Molecular Weight 433.2 g/mol
IUPAC Name N//'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide
Standard InChI InChI=1S/C17H13BrN4O5/c1-9-6-7-10-14(15(9)18)16(17(24)19-10)21-20-13(23)8-27-12-5-3-2-4-11(12)22(25)26/h2-7H,8H2,1H3,(H,20,23)(H,19,21,24)
Standard InChI Key UOCVTEFMBCTNDH-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br
SMILES CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br
Canonical SMILES CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator